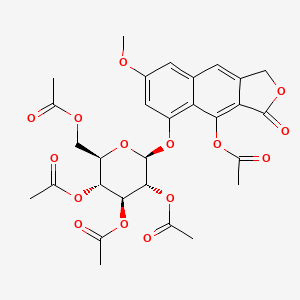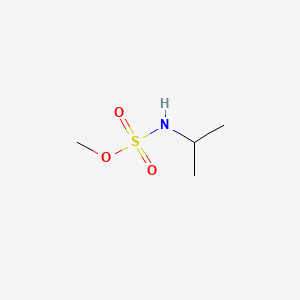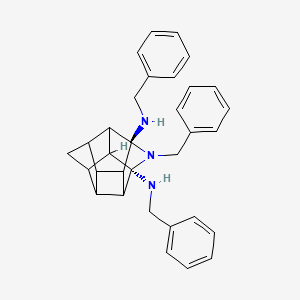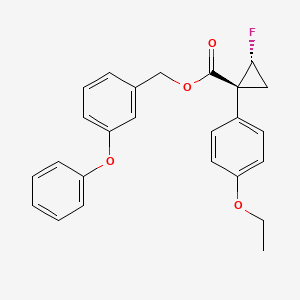
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is a complex organic compound with a unique structure that combines naphthalene, furan, and glucopyranosyl moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the furan ring and subsequent functionalization with acetyloxy, methoxy, and glucopyranosyl groups. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, Naphtho(2,3-c)furan-1(3H)-one derivatives have shown potential as bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research focuses on understanding their mechanisms of action and optimizing their efficacy and safety profiles.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Naphtho(2,3-c)furan-1(3H)-one derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphtho-furan derivatives and glucopyranosyl-containing molecules. Examples include:
- Naphtho(2,3-c)furan-1(3H)-one derivatives with different substituents.
- Glucopyranosyl derivatives with varying aglycone moieties.
Uniqueness
What sets Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- apart is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86160-72-7 |
|---|---|
Fórmula molecular |
C29H30O15 |
Peso molecular |
618.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(9-acetyloxy-6-methoxy-1-oxo-3H-benzo[f][2]benzofuran-8-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H30O15/c1-12(30)37-11-21-24(39-13(2)31)26(41-15(4)33)27(42-16(5)34)29(44-21)43-20-9-19(36-6)8-17-7-18-10-38-28(35)23(18)25(22(17)20)40-14(3)32/h7-9,21,24,26-27,29H,10-11H2,1-6H3/t21-,24-,26+,27-,29-/m1/s1 |
Clave InChI |
LSZMYYAZXKHJAG-PIQHLTMMSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3C(=CC(=C2)OC)C=C4COC(=O)C4=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=C3C(=CC(=C2)OC)C=C4COC(=O)C4=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)







